molecular formula C6H10O3 B052797 Methyl levulinate CAS No. 624-45-3

Methyl levulinate

Cat. No. B052797
Key on ui cas rn: 624-45-3
M. Wt: 130.14 g/mol
InChI Key: UAGJVSRUFNSIHR-UHFFFAOYSA-N
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Patent
US05877202

Procedure details

Combine levulinic acid (6.0 g) and Amberlyst 15 in methanol (75 mL). After 24 hours, remove the resin by filtration and evaporate in vacuo to obtain a residue. Partition the residue between ethyl acetate and saturated sodium bicarbonate solution. Dry the organic layer over MgSO4, filter, and evaporate in vacuo to give the title compound.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([CH3:6])=[O:5].[CH3:9]O>>[CH3:9][O:7][C:1](=[O:8])[CH2:2][CH2:3][C:4]([CH3:6])=[O:5]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(CCC(=O)C)(=O)O
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remove the resin
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
evaporate in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a residue
CUSTOM
Type
CUSTOM
Details
Partition the residue between ethyl acetate and saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC(CCC(=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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